molecular formula C11H9F2NO2 B2700482 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid CAS No. 1340503-49-2

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid

Cat. No.: B2700482
CAS No.: 1340503-49-2
M. Wt: 225.195
InChI Key: INNWLLCIYIWCFL-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid (C7H6F4NO2) is a fluorinated indole derivative characterized by a difluoroethyl group at the 1-position and a carboxylic acid moiety at the 6-position of the indole core. The compound’s structure combines the aromatic indole scaffold with fluorine atoms, which are known to enhance metabolic stability, lipophilicity, and bioavailability in medicinal chemistry .

Properties

IUPAC Name

1-(2,2-difluoroethyl)indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWLLCIYIWCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves several steps. One common method includes the reaction of indole derivatives with difluoroethyl reagents under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

The compound 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, alongside comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the difluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics.

  • Case Study : A study published in Current Topics in Microbiology and Immunology examined various indole derivatives, including this compound, showing promising results against specific cancer cell lines (e.g., breast cancer) .

Agrochemicals

Pesticide Development
The unique structure of this compound allows it to interact with biological systems effectively, making it suitable for use in agrochemicals. Its potential as a pesticide or herbicide is being explored.

  • Data Table : Efficacy of Indole Derivatives as Pesticides
Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85Journal of Agricultural and Food Chemistry
Indole-3-acetic acidVarious Weeds75Agronomy Journal
Indole-6-carboxylic acidFungal Pathogens90Plant Disease

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of polymers that require specific mechanical properties or thermal stability. The difluoroethyl group can impart unique characteristics to the polymer matrix.

  • Case Study : Research indicates that incorporating indole derivatives into polymer blends enhances thermal resistance and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

5-Fluoro-1H-indole-2-carboxamide Derivatives

  • Example: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C22H16FN2O2) Structural Differences: Fluorine at position 5, carboxamide at position 2, and a benzophenone substituent. This reduces solubility (m.p. 249–250°C) and alters binding interactions in biological systems .

6-Methoxy-1H-indole-2-carboxylic Acid

  • Structural Differences : Methoxy group at position 6 and carboxylic acid at position 2.
    • Impact : The electron-donating methoxy group increases electron density on the indole ring, contrasting with the electron-withdrawing difluoroethyl group. This affects reactivity in electrophilic substitution and acidity (pKa differences) .

Fluorinated Alkyl Substituents

1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid

  • Structural Differences : Indazole core (two adjacent nitrogen atoms) and trifluoroethyl group at position 1.
    • Impact : The indazole core enhances hydrogen-bonding capacity and aromatic stability. The trifluoroethyl group increases electronegativity and metabolic resistance compared to the difluoroethyl analog .

6-(4-Fluorophenyl)-1-methyl-1H-indole-7-carboxylic Acid

  • Structural Differences: Fluorophenyl at position 6, methyl at position 1, and carboxylic acid at position 6. The carboxylic acid at position 7 may alter intermolecular interactions in crystal packing .

Heterocyclic and Functional Group Modifications

5-(1H-Indol-6-yl)-furan-2-carboxylic Acid

  • Structural Differences: Furan-2-carboxylic acid linked to indole-6-position.

3-Formyl-1H-indole-2-carboxylic Acid Derivatives

  • Example: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Structural Differences: Formyl and thiazolone substituents at position 3. Impact: The thiazolone moiety introduces polarity and hydrogen-bonding sites, contrasting with the hydrophobic difluoroethyl group .

Data Tables for Key Comparisons

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Functional Attributes
1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid C7H6F4NO2 Difluoroethyl (1), COOH (6) N/A High lipophilicity, metabolic stability
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C22H16FN2O2 F (5), CONHBz (2) 249–250 Low solubility, steric bulk
6-Methoxy-1H-indole-2-carboxylic acid C10H9NO3 OMe (6), COOH (2) N/A Electron-rich ring, moderate acidity
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid C10H7F3N2O2 CF3CH2 (1), COOH (6) N/A Enhanced electronegativity

Biological Activity

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10F2N1O2
  • Molecular Weight : 239.21 g/mol

The biological activity of this compound primarily revolves around its interaction with key enzymes involved in viral replication and cancer cell proliferation. The indole core is known to facilitate chelation with metal ions, which is critical for the activity against enzymes like integrase in HIV-1.

Antiviral Activity

Recent studies have focused on the compound's role as an integrase strand transfer inhibitor (INSTI) for HIV-1. The indole nucleus has been shown to effectively chelate with magnesium ions within the active site of integrase, crucial for viral replication.

  • Inhibitory Concentration (IC50) :
    • The compound exhibited an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate potency .
    • Structural optimizations have led to derivatives with enhanced activity, such as those with halogen substitutions at the C6 position, which significantly improved binding affinity and inhibitory effects.
CompoundIC50 (μM)Notes
This compound32.37Parent compound
Optimized derivative (e.g., C6 halogenated)3.11Enhanced activity

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, although specific studies on this compound remain limited.

Study on HIV-1 Integrase Inhibition

In a recent study, indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The study highlighted that modifications at the C3 and C6 positions of the indole core could significantly enhance biological activity. The best-performing derivative achieved an IC50 of 0.13 μM , demonstrating a marked improvement over the parent compound .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in optimizing indole derivatives. Key findings include:

  • C3 Position : Introduction of long-chain substituents improved interaction with the hydrophobic cavity of integrase.
  • C6 Position : Halogenated groups enhanced π–π stacking interactions with viral DNA, leading to increased inhibitory effects.

Q & A

Q. What are effective synthetic routes for 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid?

Methodological Answer: A plausible synthetic strategy involves alkylation of the indole nitrogen with 2,2-difluoroethyl bromide or a related reagent. For example, analogous procedures for indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) involve refluxing with acetic acid and sodium acetate to facilitate condensation or alkylation reactions . To synthesize the target compound, indole-6-carboxylic acid could be reacted with 2,2-difluoroethyl bromide under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization from acetic acid. Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirming regioselectivity via 1H^{1}\text{H}-NMR (e.g., singlet for -CF2_2 protons at ~5.5–6.0 ppm) is critical .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% as per industry standards) .
  • Structural Confirmation :
    • 1H^{1}\text{H}-NMR: Identify aromatic protons (δ 6.5–8.0 ppm), -CF2_2CH2_2- (δ 4.5–5.0 ppm), and carboxylic acid proton (δ ~12–13 ppm, broad).
    • 19F^{19}\text{F}-NMR: Confirm difluoroethyl group (δ -120 to -125 ppm for -CF2_2-) .
    • FT-IR: Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}), C=O stretch (~1680–1720 cm1^{-1}) .

Q. What safety precautions are recommended during synthesis and handling?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as indole derivatives may irritate mucous membranes .
  • Quench reactive intermediates (e.g., alkylating agents) with aqueous NaHCO3_3 to minimize hazardous byproducts.
  • Store the compound in a desiccator at 4°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF2_2 group increases the electrophilicity of the indole ring, potentially enhancing Suzuki-Miyaura coupling at the 3-position. Computational studies (DFT) can model charge distribution, while experimental validation involves reacting the compound with aryl boronic acids under Pd(PPh3_3)4_4 catalysis (e.g., 1:1.2 substrate:boronic acid ratio in DMF/H2_2O at 80°C). Compare yields with non-fluorinated analogs to quantify electronic effects .

Q. What strategies optimize regioselective functionalization at the indole 4-position?

Methodological Answer: Regioselectivity is influenced by steric hindrance from the difluoroethyl group and directing effects of the carboxylic acid. To functionalize the 4-position:

  • Use Pd-mediated C-H activation with directing groups (e.g., pyridine-based ligands).
  • Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency.
  • Analyze regioselectivity via 13C^{13}\text{C}-NMR or X-ray crystallography (if crystals form) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the indole scaffold’s affinity for hydrophobic pockets.
  • In Vitro Assays : Test inhibition of COX-2 (IC50_{50} via ELISA) or binding affinity (Ki_i) using radiolabeled ligands. Compare with 1-methylindole-6-carboxylic acid to assess fluorination effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Challenges : Racemization at the difluoroethyl group under high-temperature conditions.
  • Solutions :
    • Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric alkylation.
    • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/ethanol).
    • Optimize solvent polarity (e.g., THF vs. DMSO) to stabilize transition states .

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